molecular formula C19H15N3O3 B2674554 benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921844-04-4

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No. B2674554
CAS RN: 921844-04-4
M. Wt: 333.347
InChI Key: YZNOPSWTRIJCSO-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A specific synthesis method for benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate was not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is characterized by the presence of an oxadiazole ring and an indole ring. The oxadiazole ring is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Scientific Research Applications

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown promise as potential nematocides. In particular, benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . These findings suggest its potential use in managing nematode-related crop damage.

Anti-Fungal Properties

The same compound exhibited anti-fungal activity against Rhizoctonia solani, a pathogenic fungus. This property could be valuable in protecting crops from fungal diseases .

Antibacterial Effects on Xanthomonas

Several derivatives of benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate displayed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibited superior antibacterial activity compared to existing agents. These findings highlight their potential as alternative templates for novel antibacterial agents .

Antibacterial Ability Against Rice Bacterial Leaf Blight

Compound 5v exerted moderate antibacterial effects against rice bacterial leaf blight, caused by Xoo. This suggests a role in managing this devastating disease in rice crops .

Alternative Pharmacophore

The 1,2,4-oxadiazole heterocycle, present in this compound, serves as an important pharmacophore for creating novel drug molecules. Its stability and bioisosteric properties make it a valuable scaffold for drug design .

Materials Chemistry Potential

Beyond biological applications, 1,2,4-oxadiazole derivatives have also attracted interest in materials chemistry. For instance, they serve as benchmark electron-transport molecules in light-emitting devices .

Future Directions

Oxadiazoles, including benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.

properties

IUPAC Name

benzyl 2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18(24-12-14-6-2-1-3-7-14)11-22-16-9-5-4-8-15(16)10-17(22)19-21-20-13-25-19/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOPSWTRIJCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

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